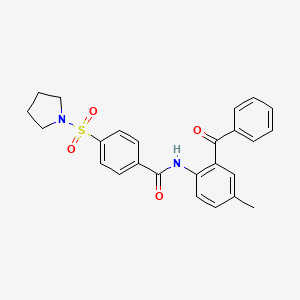
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide, also known as BGB-324, is a small molecule inhibitor of the protein Axl. Axl is a receptor tyrosine kinase that is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. Overexpression of Axl has been linked to the progression and metastasis of various types of cancer. Therefore, the inhibition of Axl has become a promising strategy for cancer treatment.
作用機序
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide exerts its anticancer effects by selectively inhibiting the activity of Axl. Axl is overexpressed in many types of cancer and is involved in promoting cancer cell survival, proliferation, migration, and invasion. By inhibiting Axl, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can induce cancer cell death and prevent cancer progression and metastasis.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been shown to have minimal toxicity in preclinical studies. In animal models, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been well-tolerated and has shown promising anticancer activity. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to decrease the expression of various pro-inflammatory cytokines, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several advantages as a research tool. It is a highly selective inhibitor of Axl and has minimal off-target effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is also readily available and can be easily synthesized in the lab. However, one limitation of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is its low solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. One potential area of focus is the identification of biomarkers that can predict the response to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide treatment. Another area of interest is the combination of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide with other anticancer agents to enhance its efficacy. Additionally, the development of more potent and selective Axl inhibitors may further improve the therapeutic potential of this class of compounds.
合成法
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-5-fluoroaniline with 2-(2,3-dihydrobenzofuran-7-yl)acetic acid to form an intermediate. The intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the final product, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide. The overall yield of the synthesis is around 10%.
科学的研究の応用
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. Studies have shown that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can inhibit the growth, migration, and invasion of various cancer cell lines, including lung, breast, ovarian, and pancreatic cancer. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in animal models of cancer.
特性
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6-fluoroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-3-2-13-6-7-22(16(13)10-14)12-19(23)21-15-4-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGUTEFALLDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B6115069.png)
![1-ethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6115072.png)

![ethyl 3-(2-fluorobenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6115085.png)
![5,6-bis(4-methoxyphenyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B6115087.png)
![4-(3,5-difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6115093.png)

![N-cyclopropyl-2-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6115103.png)
![2-acetyl-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B6115118.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6115123.png)
![1-cyclohexyl-4-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6115130.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)
![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)
![2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6115171.png)